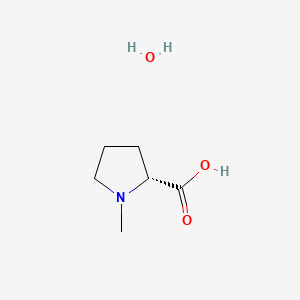

N-Methyl-D-proline monohydrate

Vue d'ensemble

Description

N-Methyl-D-proline monohydrate is a derivative of the amino acid proline, where a methyl group is attached to the nitrogen atom of the pyrrolidine ring. This compound is known for its unique structural properties and is often used in various chemical and biological applications. The molecular formula of this compound is C6H13NO3, and it has a molecular weight of 147.17 g/mol.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-D-proline monohydrate typically involves the methylation of D-proline. One common method is the reaction of D-proline with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The process involves the same basic reaction as the laboratory synthesis but is optimized for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

N-Methyl-D-proline monohydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-methyl-D-pyrrolidone.

Reduction: Reduction reactions can convert it back to D-proline.

Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.

Major Products Formed

Oxidation: N-methyl-D-pyrrolidone.

Reduction: D-proline.

Substitution: Various substituted proline derivatives depending on the reagents used.

Applications De Recherche Scientifique

N-Methyl-D-proline monohydrate has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is used in the study of protein folding and stability due to its unique structural properties.

Industry: this compound is used in the production of specialty chemicals and as a catalyst in certain chemical reactions.

Mécanisme D'action

The mechanism of action of N-Methyl-D-proline monohydrate involves its interaction with various molecular targets. In biological systems, it can act as a proline analog, influencing protein folding and stability. The compound can also interact with enzymes that recognize proline, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and context.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Methyl-L-proline monohydrate: Similar in structure but differs in the stereochemistry of the proline ring.

D-Proline: The parent compound without the methyl group.

L-Proline: The enantiomer of D-proline.

Uniqueness

N-Methyl-D-proline monohydrate is unique due to its specific stereochemistry and the presence of the methyl group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Activité Biologique

N-Methyl-D-proline monohydrate (NMDP) is a derivative of D-proline, an amino acid known for its unique structural properties and biological functions. This compound has garnered attention for its potential applications in various fields, including medicinal chemistry, biochemistry, and peptide synthesis. This article explores the biological activity of NMDP, highlighting its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a five-membered pyrrolidine ring with a carboxylic acid group and an amine group, where the nitrogen is substituted with a methyl group. This methylation alters the compound's steric properties and reactivity compared to its parent compound, D-proline. The molecular formula for NMDP is CHNO, with a molecular weight of approximately 147.17 g/mol.

N-Methyl-D-proline acts as a proline analog, influencing protein folding and stability. The methyl group at the nitrogen atom introduces steric hindrance that affects how NMDP interacts with enzymes and receptors. This modification can lead to altered biological activities compared to unmodified prolines:

- Protein Folding: NMDP can stabilize certain peptide structures by promoting cis-amide bonds, which are beneficial in specific contexts such as enzyme activity modulation and protein synthesis.

- Enzyme Interaction: The compound can interact with enzymes that recognize proline residues, potentially inhibiting or modifying their activity. This characteristic is crucial in drug design and therapeutic applications .

1. Peptide Synthesis

N-Methyl-D-proline is utilized as a building block in peptide synthesis due to its ability to enhance the stability of peptides. Its incorporation into peptide sequences can improve resistance to enzymatic degradation, making it valuable in developing therapeutic peptides .

2. Cellular Effects

Research indicates that proline metabolism plays significant roles in cellular processes such as:

- Cell Growth: Proline derivatives can influence cell proliferation and differentiation, particularly in stem cells and cancer cells .

- Stress Response: NMDP may contribute to cellular stress responses by modulating redox signaling pathways, thereby enhancing cell survival under adverse conditions .

Case Studies

Several studies have highlighted the biological significance of N-Methyl-D-proline:

- Antitumor Activity: In a study examining the effects of proline derivatives on cancer cell lines, NMDP demonstrated inhibitory effects on cell proliferation, suggesting potential as an adjunctive cancer therapy .

- Protein Stability: A comparative analysis showed that peptides containing NMDP exhibited enhanced thermal stability compared to those with standard proline residues. This property is critical for the development of stable biopharmaceuticals .

Data Table: Comparison of Proline Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |

|---|---|---|---|

| D-Proline | CHNO | 115.13 | Protein synthesis, cellular metabolism |

| N-Methyl-D-proline | CHNO | 147.17 | Enhanced peptide stability, enzyme modulation |

| N-Methyl-L-proline | CHNO | 147.17 | Similar to NMDP but with different stereochemistry |

Propriétés

IUPAC Name |

(2R)-1-methylpyrrolidine-2-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.H2O/c1-7-4-2-3-5(7)6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H2/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXBKFJZWNAVSHW-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@@H]1C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10719853 | |

| Record name | 1-Methyl-D-proline--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217447-61-4 | |

| Record name | 1-Methyl-D-proline--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.